Cas no 19013-30-0 (4-Methoxyphenyl Mesylate)

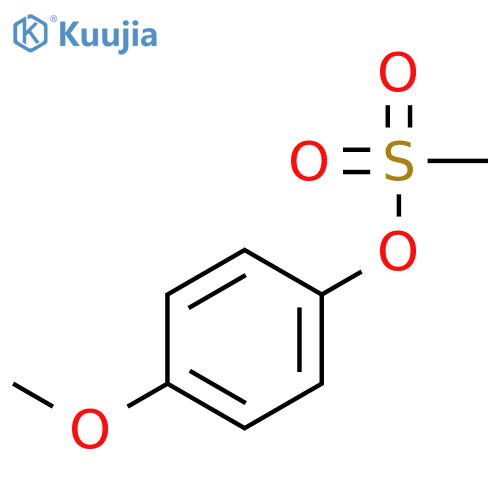

4-Methoxyphenyl Mesylate structure

商品名:4-Methoxyphenyl Mesylate

4-Methoxyphenyl Mesylate 化学的及び物理的性質

名前と識別子

-

- 4-Methoxyphenyl methanesulfonate

- 4-Methoxyphenyl mesylate

- (4-methoxyphenyl) methanesulfonate

- 4-Methoxyphenyl methylsulphonate

- Phenol, 4-methoxy-, 1-methanesulfonate

- 4-Methoxyphenyl mesylate, 4-[(Methylsulphonyl)oxy]anisole

- 4-Methoxyphenyl mesylate,4-[(methylsulphonyl)oxy]anisole

- DTXSID20364979

- MFCD01231360

- AKOS002285412

- AS-63588

- CS-0205323

- p-methoxyphenyl mesylate

- 4-methoxyphenylmethanesulfonate

- AN-652/33742062

- SCHEMBL6941035

- 19013-30-0

- G78382

- 4-Methoxyphenyl Mesylate

-

- MDL: MFCD01231360

- インチ: InChI=1S/C8H10O4S/c1-11-7-3-5-8(6-4-7)12-13(2,9)10/h3-6H,1-2H3

- InChIKey: BZKNVCHUULQHAT-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)OS(=O)(=O)C

計算された属性

- せいみつぶんしりょう: 202.03000

- どういたいしつりょう: 202.03

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 61A^2

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.276

- ふってん: 334.4°C at 760 mmHg

- フラッシュポイント: 156°C

- 屈折率: 1.521

- PSA: 60.98000

- LogP: 2.11440

4-Methoxyphenyl Mesylate セキュリティ情報

4-Methoxyphenyl Mesylate 税関データ

- 税関コード:2909499000

- 税関データ:

中国税関コード:

2909499000概要:

29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

4-Methoxyphenyl Mesylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-LU804-5g |

4-Methoxyphenyl Mesylate |

19013-30-0 | 98% | 5g |

¥1102.0 | 2022-06-10 | |

| TRC | M945330-10g |

4-Methoxyphenyl Mesylate |

19013-30-0 | 10g |

$ 135.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-LU804-1g |

4-Methoxyphenyl Mesylate |

19013-30-0 | 98% | 1g |

¥340.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M182392-1g |

4-Methoxyphenyl Mesylate |

19013-30-0 | 98% | 1g |

¥301.90 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275993-5g |

4-Methoxyphenyl mesylate |

19013-30-0 | 98% | 5g |

¥644 | 2023-04-15 | |

| Chemenu | CM342630-100g |

4-Methoxyphenyl mesylate |

19013-30-0 | 95%+ | 100g |

$400 | 2022-06-12 | |

| abcr | AB237534-5 g |

4-Methoxyphenyl methylsulphonate; . |

19013-30-0 | 5 g |

€118.50 | 2023-07-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-256789A-5 g |

4-Methoxyphenyl mesylate, 4-[(Methylsulphonyl)oxy]anisole, |

19013-30-0 | 5g |

¥2,031.00 | 2023-07-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275993-100g |

4-Methoxyphenyl mesylate |

19013-30-0 | 98% | 100g |

¥3456 | 2023-04-15 | |

| abcr | AB237534-100g |

4-Methoxyphenyl methylsulphonate; . |

19013-30-0 | 100g |

€518.00 | 2025-02-13 |

4-Methoxyphenyl Mesylate 関連文献

-

Philip C. Bulman Page,Ross L. Goodyear,Yohan Chan,Alexandra M. Z. Slawin,Steven M. Allin RSC Adv. 2019 9 30019

-

2. Indium metal as a reducing agent in organic synthesisMichael R. Pitts,Justin R. Harrison,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 2001 955

19013-30-0 (4-Methoxyphenyl Mesylate) 関連製品

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19013-30-0)4-Methoxyphenyl Mesylate

清らかである:99%

はかる:100g

価格 ($):358.0